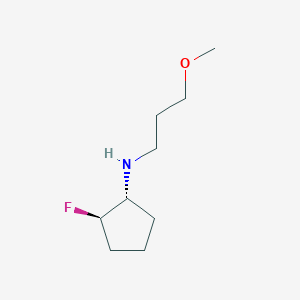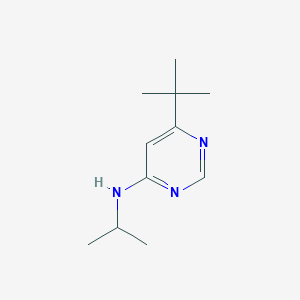![molecular formula C11H13F2NO B1485632 trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867310-93-7](/img/structure/B1485632.png)
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol
Descripción general
Descripción
Trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, or TDPACB, is a cyclic organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and studies, including biochemical, physiological, and medicinal research. TDPACB has a unique structure and chemical properties that make it an attractive molecule for research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Cyclobutane derivatives, including amino acids and diols, have been extensively studied for their unique structural characteristics and synthetic potential. The stereoselective synthesis of these compounds demonstrates the ability to create highly rigid structures, which can be incorporated into peptides and other molecular frameworks (Izquierdo et al., 2005; Pérez-Fernández et al., 2008). These findings are significant for the synthesis of cyclobutane-based compounds like trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, highlighting the potential for creating novel, rigid structures with specific stereochemical configurations.
Biomedical Applications
Research into cyclobutane analogs of common biomolecules, such as GABA (gamma-aminobutyric acid), demonstrates the potential of cyclobutane derivatives in biomedical research. For example, cyclobutane analogs of GABA have been synthesized and evaluated for their biological activity, indicating that such compounds can mimic or modulate the activity of neurotransmitters in the brain (Allan et al., 1980). This suggests potential applications of cyclobutane derivatives, including trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol, in the development of new therapeutics targeting the central nervous system.
Material Science and Organic Chemistry
Cyclobutane derivatives have also been explored for their applications in material science and as intermediates in organic synthesis. The synthesis of novel cyclobutane-containing scaffolds has opened avenues for creating surfactants, gelators, and ligands for metal cations, with potential uses in biomedical and material science applications (Illa et al., 2019). This highlights the versatility of cyclobutane derivatives in various scientific fields, underscoring the potential utility of trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol in creating functional materials and novel chemical entities.
Propiedades
IUPAC Name |
(1R,2R)-2-[(2,6-difluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-2-1-3-9(13)7(8)6-14-10-4-5-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUAOWFEYDJDJ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=C(C=CC=C2F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2,6-Difluorophenyl)methyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-4-methylaniline](/img/structure/B1485554.png)

![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1485570.png)